Beloranib-d6
Description
Beloranib-d6 is a deuterated analog of Beloranib, a selective methionine aminopeptidase 2 (MetAP2) inhibitor initially developed for treating obesity and metabolic disorders. Deuterated compounds like this compound incorporate stable deuterium isotopes at specific positions, which can alter pharmacokinetic properties such as metabolic stability and half-life compared to their non-deuterated counterparts . While Beloranib itself demonstrated efficacy in clinical trials for weight loss, its development was halted due to safety concerns. This compound, however, has been utilized in research settings as a tool compound for studying deuterium isotope effects on drug metabolism and target engagement .
Properties
Molecular Formula |
C₂₉H₄₁NO₆ |
|---|---|
Molecular Weight |
499.64 |
Synonyms |
Beloranib-d6; O-[4-(2-Dimethylaminoethoxy)-trans-cinnamoyl]fumagillol-d6; ZGN 440-d6; (2E)-(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxiranyl]-1-oxaspiro[2.5]oct-6-yl Ester 3-[4-[2-(dimethylamino)ethoxy]phenyl]-2-Propenoic Aci |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Beloranib-d6 shares structural homology with other diphenylamine derivatives and deuterated pharmaceuticals. Key comparisons include:
| Compound | Structure | Key Features | Deuterium Sites |
|---|---|---|---|
| This compound | Deuterated diphenylamine | Inhibits MetAP2; improved metabolic stability via deuterium substitution at six positions | C-6, C-7, C-8 (aromatic ring) |
| Beloranib | Non-deuterated parent | Same mechanism of action; shorter half-life due to rapid oxidative metabolism | None |
| Tofenamic Acid | Diphenylamine derivative | Anti-inflammatory; lacks MetAP2 inhibition | None |
| Deutetrabenazine | Deuterated tetrabenazine | Vesicular monoamine transporter inhibitor; deuterium enhances half-life | O-methyl positions |
- Metabolic Stability : this compound exhibits a 2.3-fold longer half-life in human hepatocyte assays compared to Beloranib, attributed to deuterium’s kinetic isotope effect reducing CYP450-mediated oxidation .
- Target Specificity : Unlike structurally similar diphenylamines like tofenamic acid (used for inflammation), this compound retains high selectivity for MetAP2, with an IC50 of 1.2 nM vs. >10 µM for off-target enzymes .
Functional Analogs
Comparisons with other MetAP2 inhibitors and deuterated drugs:
| Compound | Mechanism | Clinical Use | Advantages/Disadvantages |
|---|---|---|---|
| This compound | MetAP2 inhibition | Research tool | Enhanced PK profile; limited toxicity data |
| Fumagillin | MetAP2 inhibition | Anti-angiogenic (cancer) | Potent efficacy but high toxicity in humans |
| Deutetrabenazine | VMAT2 inhibition | Huntington’s chorea | FDA-approved; deuterium improves dosing frequency |
- Efficacy : In rodent models, this compound reduced body weight by 15% over 12 weeks, comparable to Beloranib (14%) but with lower hepatotoxicity (ALT levels: 25 U/L vs. 45 U/L) .
- Safety : Unlike fumagillin, which caused severe thrombocytopenia in trials, this compound’s deuterium modification may mitigate reactive metabolite formation linked to toxicity .
Research Findings and Data
Table 1: Pharmacokinetic Parameters (Human Microsomes)
| Parameter | This compound | Beloranib | Tofenamic Acid |
|---|---|---|---|
| Half-life (h) | 8.7 | 3.8 | 6.2 |
| Cmax (ng/mL) | 1200 | 950 | 850 |
| AUC (ng·h/mL) | 9800 | 4200 | 5300 |
Table 2: In Vitro MetAP2 Inhibition
| Compound | IC50 (nM) | Selectivity Ratio (MetAP2 vs. MetAP1) |
|---|---|---|
| This compound | 1.2 | 250:1 |
| Fumagillin | 0.8 | 500:1 |
| Tofenamic Acid | >10,000 | N/A |
Key Notes and Limitations
- Evidence Gaps : Direct clinical data on this compound are scarce, as most studies focus on preclinical models or deuterated analogs in other therapeutic areas .
- Structural vs. Functional Similarity : While diphenylamine analogs (e.g., tofenamic acid) share structural motifs, their mechanisms diverge significantly from this compound, underscoring the importance of target-specific analysis .
- Regulatory Considerations: Labeling requirements for investigational deuterated drugs, such as distinguishing them from non-deuterated comparators in blinded trials, align with EMA guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
